molecular formula C12H16BrNO6 B1411375 Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester CAS No. 1431509-31-7

Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester

Cat. No. B1411375
CAS RN: 1431509-31-7
M. Wt: 350.16 g/mol
InChI Key: YPXPBBYXFVFGAO-UHFFFAOYSA-N
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Description

This compound is a type of ester, which is an organic compound made by replacing the hydrogen of an acid by an alkyl or other organic group. The specific groups in this compound suggest that it might have interesting chemical properties, but without specific studies or data, it’s hard to say more .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a propanoic acid group, a bromo group, a methyl group, and an ester group. These groups are likely to confer specific chemical properties to the compound .


Chemical Reactions Analysis

As an ester, this compound would likely undergo reactions typical of esters, such as hydrolysis. The presence of the bromo group also suggests that it might undergo halogenation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the groups it contains. For example, as an ester, it is likely to be polar and may have a distinct odor. The bromo group might make it relatively heavy and possibly reactive .

Scientific Research Applications

Pharmacological Properties and Applications

This compound's pharmacological characteristics, such as adrenergic activity, have been studied to understand its potential therapeutic applications. For instance, the adrenergic activity of related pyrrolidinyl propionate esters has been explored in various pharmacological assays, including acute toxicity, effects on the nictitating membrane, isolated rat uterus, cardiovascular effects, locomotor activity, and central nervous system effects via electroencephalography (Riera de Narváez & Vicuña Fernández, 1993).

Anti-inflammatory and Antioxidant Effects

The compound's structure, related to caffeic acid phenethyl ester (CAPE), suggests potential antioxidant and anti-inflammatory properties. CAPE, derived from propolis, has demonstrated significant inhibition of asthmatic reactions, including eosinophil count reduction in bronchoalveolar lavage fluid and inhibition of TNF-alpha synthesis, showcasing potential for asthma treatment and other inflammatory conditions (Jung et al., 2008).

Antithrombotic and Hemostatic Regulation

The selective inhibition of activated blood coagulation factors by derivatives, such as DX-9065a, highlights the compound's relevance in studying hemostatic regulation and potential therapeutic applications in conditions like disseminated intravascular coagulation (DIC) (Tanabe et al., 1999).

Antiangiogenic and Chemoprotective Effects

Research into analogs such as TSU-68, with antiangiogenic properties, underscores the compound's utility in cancer research, particularly in understanding mechanisms of tumor angiogenesis and exploring new chemoprotective agents (Kitamura et al., 2007).

Neuropharmacology and Compulsive Behavior

Investigations into orexin receptor mechanisms and their role in compulsive food consumption provide insights into the compound's potential applications in studying and treating binge eating and possibly other eating disorders (Piccoli et al., 2012).

Mechanism of Action

Without specific information on how this compound is used, it’s difficult to speculate on its mechanism of action. If it’s used as a drug, for example, its mechanism of action would depend on the specific biological targets it interacts with .

Future Directions

The study and application of this compound would likely depend on its specific properties and potential uses. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-bromo-2-methylpropanoyl)oxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO6/c1-11(2,13)9(17)19-12(3,4)10(18)20-14-7(15)5-6-8(14)16/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXPBBYXFVFGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)ON1C(=O)CCC1=O)OC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester
Reactant of Route 2
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Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester
Reactant of Route 3
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Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester
Reactant of Route 4
Reactant of Route 4
Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester
Reactant of Route 5
Reactant of Route 5
Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester
Reactant of Route 6
Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester

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